![molecular formula C15H16N6O2S B12173068 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12173068.png)
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring and a benzotriazinone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides under acidic conditions.
Formation of the Benzotriazinone Moiety: This involves the reaction of hydrazine derivatives with orthoesters or orthoformates.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and benzotriazinone intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzotriazinone moiety can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is C16H18N6O2S, with a molecular weight of approximately 302.39 g/mol. The unique structure allows for various chemical reactivity patterns, particularly due to the presence of multiple functional groups such as the thiadiazole ring and the carbonyl group in the benzotriazine structure.
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit significant antimicrobial activity . The presence of the thiadiazole ring is often associated with antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth and show effectiveness against various pathogens.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects . It may act as an inhibitor of key enzymes involved in inflammatory pathways such as cyclooxygenase and lipoxygenase. These pathways are crucial in mediating inflammatory responses in the body .
Potential as a Lead Compound
Due to its promising biological activities, this compound is considered a candidate for further development into new therapeutic agents . Its structural features allow for modifications that could enhance its efficacy or reduce toxicity. This makes it an attractive lead compound for drug development in both antimicrobial and anti-inflammatory therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. The synthesis often includes:
- Formation of the thiadiazole ring.
- Introduction of the benzotriazine moiety.
- Final acetamide formation through condensation reactions.
These steps are critical for achieving high purity and yield in the final product.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of structurally related compounds, derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research effort focused on elucidating the anti-inflammatory mechanisms of compounds containing the benzotriazine structure. Through molecular docking simulations and enzyme assays, it was found that these compounds could effectively inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation markers in vitro .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring may interact with metal ions or enzymes, while the benzotriazinone moiety may bind to receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide stands out due to its unique combination of a thiadiazole ring and a benzotriazinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a novel compound characterized by its unique structural features that include a thiadiazole ring and a benzothiazole moiety. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2S2 with a molecular weight of approximately 348.4 g/mol. The presence of the thiadiazole and benzothiazole moieties suggests significant pharmacological potential due to their known biological activities.
Property | Value |
---|---|
Molecular Formula | C15H16N4O2S2 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing thiadiazole and benzothiazole derivatives exhibit significant anticancer properties. In a study focused on similar compounds, derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines. For instance, related benzothiazole derivatives showed an IC50 of 0.17 µM against VEGFR-2, indicating potent inhibitory effects on cancer cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects. A review highlighted that derivatives of 1,3,4-thiadiazole possess notable antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Thiadiazole compounds have also been investigated for their anti-inflammatory properties. Studies show that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, leading to reduced inflammation in various models .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways that control cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can affect ROS levels in cells, contributing to their anticancer effects.
Study 1: Anticancer Efficacy
In a recent study examining the anticancer efficacy of thiadiazole derivatives similar to our compound:
- Objective : To evaluate the inhibitory effects on cancer cell lines.
- Methods : MCF-7 breast cancer cells were treated with various concentrations of the compound.
- Results : The compound exhibited significant dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties:
- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Methods : Disc diffusion and broth microdilution methods were employed.
- Results : The compound displayed substantial antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Properties
Molecular Formula |
C15H16N6O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C15H16N6O2S/c1-15(2,3)13-18-19-14(24-13)16-11(22)8-21-12(23)9-6-4-5-7-10(9)17-20-21/h4-7H,8H2,1-3H3,(H,16,19,22) |
InChI Key |
HPTBDGUGQLNCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.